molecular formula C18H22N4O2 B2703204 N-benzyl-2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)acetamide CAS No. 1226429-51-1

N-benzyl-2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)acetamide

Cat. No. B2703204
CAS RN: 1226429-51-1
M. Wt: 326.4
InChI Key: IUMRRIYGLINIHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-benzyl-2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)acetamide” is a compound that features a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of similar compounds often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The synthetic strategies used can include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrrolidine ring. This saturated scaffold is of great interest due to the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

The reaction of 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one with methyl chloroacetate, followed by hydrazinolysis, gave 2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetohydrazide . This compound was then used to obtain a series of new derivatives .

Scientific Research Applications

Synthesis and Biological Activities

Research has been conducted on the synthesis of analogs related to pyrimidine derivatives, showcasing their potential in medicinal chemistry due to their varied biological activities. For instance, studies on the synthesis of 5-deaza analogues of aminopterin and folic acid have demonstrated significant anticancer activity, highlighting the importance of pyrimidine modifications in developing therapeutic agents (Su et al., 1986). Similarly, the design and synthesis of potent dual inhibitors of thymidylate synthase and dihydrofolate reductase have been reported, offering insights into the antitumor potential of pyrimidine derivatives (Gangjee et al., 2000).

Antimicrobial and Antitumor Evaluation

Compounds featuring pyrimidine cores have been evaluated for their antimicrobial and antitumor activities, illustrating the broad application scope of such derivatives. For example, the synthesis and biological evaluation of new coumarin derivatives, incorporating pyrimidine structures, have shown promising antimicrobial activity (Al-Haiza et al., 2003). These findings are supported by additional studies on pyrimidine-incorporated Schiff bases of isoniazid, which exhibited notable antimicrobial and antituberculosis activity, further emphasizing the utility of pyrimidine modifications in addressing various diseases (Soni & Patel, 2017).

Structural and Mechanistic Insights

Crystal structure analyses of pyrimidine-containing compounds have provided valuable structural and mechanistic insights, which are crucial for understanding their biological interactions and activities. The determination of crystal structures for certain acetamide derivatives has shed light on the molecular conformation and potential interaction mechanisms of these compounds (Subasri et al., 2016).

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities and the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

N-benzyl-2-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c1-14-11-17(21-18(20-14)22-9-5-6-10-22)24-13-16(23)19-12-15-7-3-2-4-8-15/h2-4,7-8,11H,5-6,9-10,12-13H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUMRRIYGLINIHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCC2)OCC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.